2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride
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Overview
Description
2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride is an organic compound with the molecular formula C17H26ClNO2. This compound is characterized by the presence of a piperidine ring, an allyl group, and a methoxyphenoxy moiety. It is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that eugenol, a compound structurally similar to this one, has been found to have a wide range of biological activities, including anticancer, antidiabetic, antileishmanial, antifungal, antibacterial, antiviral, antioxidant, and anti-inflammatory properties .
Mode of Action
It is known that eugenol and its derivatives are recognized as effective inhibitors, capable of preventing or slowing down the corrosion process in acidic environments .
Biochemical Pathways
Eugenol, a similar compound, is known to affect a variety of biochemical pathways due to its diverse biological properties .
Pharmacokinetics
It is known that eugenol, a similar compound, has a better pharmacokinetic profile, reduced toxicity, and the possibility of developing more soluble analogs .
Result of Action
It is known that eugenol, a similar compound, has a variety of biological and therapeutic applications .
Action Environment
It is known that eugenol, a similar compound, and its derivatives are effective inhibitors in acidic environments .
Biochemical Analysis
Cellular Effects
The effects of 2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in efflux pump regulation and biofilm formation in certain microbial cells . In mammalian cells, it can impact the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its gradual breakdown. In in vitro and in vivo studies, the long-term effects of this compound on cellular function include sustained modulation of enzyme activity and gene expression, which can be beneficial for chronic experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and promote beneficial biochemical reactions. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage range produces optimal results without causing significant harm. These findings are essential for determining safe and effective dosage levels for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that can be further studied for their biological activity and potential therapeutic effects. The involvement of cytochrome P450 enzymes in its metabolism highlights its significance in drug metabolism and pharmacokinetics research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its affinity for specific cellular components, which can affect its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for understanding its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these organelles can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-allyl-2-methoxyphenol with 2-chloroethylpiperidine in the presence of a base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to remove the allyl group, forming a saturated derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenoxy)piperidine hydrochloride
- 2-[(4-Methoxyphenoxy)methyl]phenyl derivatives
- 2-(4-Allyl-2-methoxyphenoxy)acetohydrazide
Uniqueness
2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the allyl group and the piperidine ring makes it a versatile compound for various synthetic and research applications .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-3-6-14-8-9-16(17(13-14)19-2)20-12-10-15-7-4-5-11-18-15;/h3,8-9,13,15,18H,1,4-7,10-12H2,2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZAMDXOGFQSOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCC2CCCCN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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